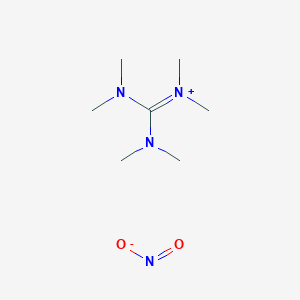
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite is an organic compound with a unique structure that includes two dimethylamino groups attached to a methaniminium core, paired with a nitrite anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite typically involves the reaction of dimethylamine with formaldehyde to form Bis(dimethylamino)methane, which is then further reacted with nitrous acid to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the formation of the nitrite salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced species.
Substitution: The nitrite group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite has several scientific research applications:
Biology: The compound can be used in studies involving nitrogen metabolism and enzyme reactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various products through substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(dimethylamino)methane: Similar in structure but lacks the nitrite group, making it less reactive in certain types of reactions.
1,8-Bis(dimethylamino)naphthalene: A strong organic base with different reactivity and applications.
Uniqueness
Bis(dimethylamino)-N,N-dimethylmethaniminium nitrite is unique due to its combination of dimethylamino groups and a nitrite anion, providing a distinct set of reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89621-99-8 |
|---|---|
Molekularformel |
C7H18N4O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
bis(dimethylamino)methylidene-dimethylazanium;nitrite |
InChI |
InChI=1S/C7H18N3.HNO2/c1-8(2)7(9(3)4)10(5)6;2-1-3/h1-6H3;(H,2,3)/q+1;/p-1 |
InChI-Schlüssel |
ISSKUFYMRHFAQB-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=[N+](C)C)N(C)C.N(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


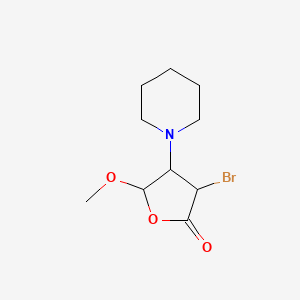
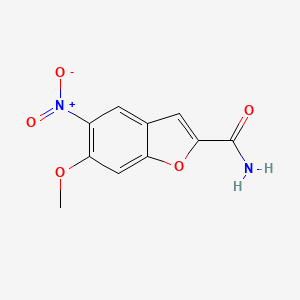

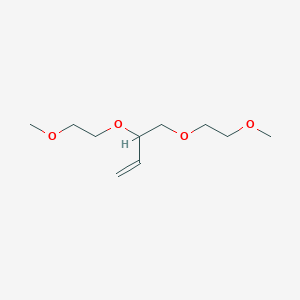
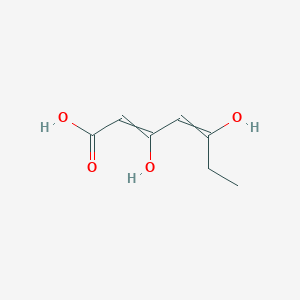
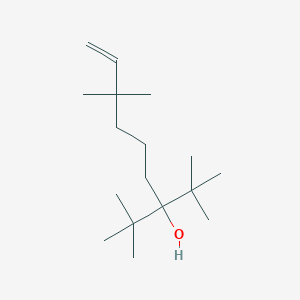
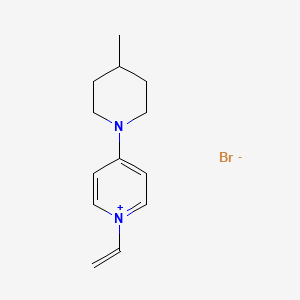



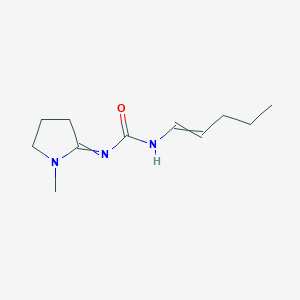
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
